HeLa Cell Antiproliferative Activity and HDAC Inhibition: Comparison of CAS 2034228-84-5 with a 1,2,3-Triazole Regioisomer
In a head-to-head cell-based assay, CAS 2034228-84-5 (1,2,4-triazole regioisomer) exhibited an IC50 of 10.8 µM against HeLa cervical cancer cells via HDAC inhibition, while its 1,2,3-triazole regioisomer analog (differing only in triazole connectivity) showed markedly reduced activity with an IC50 exceeding 50 µM under identical conditions. This >4.6-fold potency difference demonstrates that the 1,2,4-triazole linkage is a critical determinant of cellular HDAC engagement .
| Evidence Dimension | Antiproliferative IC50 (HeLa cervical cancer cells) |
|---|---|
| Target Compound Data | IC50 = 10.8 µM |
| Comparator Or Baseline | 1,2,3-triazole regioisomer analog; IC50 > 50 µM |
| Quantified Difference | >4.6-fold greater potency for CAS 2034228-84-5 |
| Conditions | HeLa cell line; HDAC inhibition assay; compound exposure as per standard antiproliferative protocol |
Why This Matters
Procurement of the correct 1,2,4-triazole regioisomer is essential for achieving meaningful HDAC-dependent antiproliferative effects in cervical cancer models.
